3-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide
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Overview
Description
3-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide is a complex organic compound that belongs to the class of oxathiine derivatives.
Preparation Methods
The synthesis of 3-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide typically involves multi-step organic reactions. One common method includes the reaction of 3-bromophenyl and 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
3-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different chemical properties.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Researchers study its interactions with biological systems to understand its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific desired properties.
Mechanism of Action
The mechanism of action of 3-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 3-Bromophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate 4,4-dioxide include other oxathiine derivatives such as carboxin and its analogs. These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific substituents and the resulting chemical behavior .
Properties
Molecular Formula |
C17H13BrO5S |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
(3-bromophenyl) 4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylate |
InChI |
InChI=1S/C17H13BrO5S/c18-13-7-4-8-14(11-13)23-17(19)15-16(12-5-2-1-3-6-12)24(20,21)10-9-22-15/h1-8,11H,9-10H2 |
InChI Key |
ACWAVJLGDVPIEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(=C(O1)C(=O)OC2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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